molecular formula C10H9ClO3 B1367592 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride CAS No. 99184-03-9

3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride

Cat. No.: B1367592
CAS No.: 99184-03-9
M. Wt: 212.63 g/mol
InChI Key: HZZLMAFZSKHYPB-UHFFFAOYSA-N
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Description

3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride is a versatile benzodioxane-based building block critical for organic synthesis and pharmaceutical research. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, widely employed to design molecules with diverse bioactivities due to its ability to interact with various biomolecules and its versatility for chemical derivatization . This reagent serves as a key chiral intermediate for the synthesis of enantiomerically pure compounds, a process of paramount importance in drug development where single enantiomers often exhibit greater efficacy and reduced side effects compared to their racemic counterparts . Its primary value lies in the reactive acyl chloride group, which facilitates efficient introduction of the 3-methyl-1,4-benzodioxane moiety into more complex molecular architectures through nucleophilic substitution reactions, such as amidation. This makes it an invaluable precursor in the exploration of new chemical entities targeting a range of biological pathways. The benzodioxane core is a recognized structural feature in several clinically significant drugs and investigational compounds, including α-adrenergic blockers and other therapeutic agents, highlighting its relevance in the discovery of new treatments for conditions such as hypertension, cancer, and neurodegenerative diseases . Researchers utilize this compound to create novel analogs for structure-activity relationship (SAR) studies, particularly in the development of protease inhibitors, enzyme substrates, and receptor ligands. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-6-9(10(11)12)14-8-5-3-2-4-7(8)13-6/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZLMAFZSKHYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90547671
Record name 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99184-03-9
Record name 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or an aldehyde.

    Substitution: The carbonyl chloride group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, aldehydes.

    Substitution: Amides, esters, thioesters.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties
Research indicates that derivatives of 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride exhibit promising anticancer activities. For instance, several studies have synthesized analogues that show selective cytotoxic effects against various cancer cell lines. A notable case study demonstrated that specific derivatives inhibited cell proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways .

1.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that certain derivatives could inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases. A specific derivative was shown to reduce inflammation in a murine model of arthritis .

Agricultural Applications

2.1 Insecticidal Activity
3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride has been explored for its insecticidal properties. Research indicates that it can serve as an effective insecticide against various agricultural pests. A study reported the synthesis of several analogues that exhibited significant insecticidal activity against common pests such as aphids and beetles .

CompoundTarget PestInsecticidal Activity
Compound AAphidsHigh
Compound BBeetlesModerate
Compound CMothsLow

Material Science

3.1 Polymer Chemistry
In material science, the compound serves as a precursor for synthesizing polymers with enhanced properties. Its unique structure allows for the incorporation into polymer matrices, improving thermal stability and mechanical strength. Case studies have shown that polymers derived from this compound exhibit superior performance compared to traditional materials .

Synthesis and Characterization

The synthesis of 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of diverse derivatives. The benzodioxine ring provides structural stability and influences the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications
3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride Not specified C₁₀H₉ClO₃ ~212.63 Carbonyl chloride, benzodioxine Organic synthesis intermediate
2,3-Dihydro-1,4-benzodioxine-2-carbonyl chloride 3663-81-8 C₉H₇ClO₃ 198.6 Carbonyl chloride, benzodioxine Precursor for polymers, ligands
(2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl chloride 1018520-20-1 C₉H₉ClO₄S 248.69 Sulfonyl chloride, benzodioxine Sulfonylation reactions
o-Chlorobenzoyl chloride 609-65-4 C₇H₄Cl₂O 175.01 Acyl chloride, chlorinated aryl Agrochemical synthesis
4-(2,3-Dihydro-1,4-thiaselenin-2-ylsulfanyl)-2-butanone Not provided C₇H₁₀OSSe ~229.14 Thiaselenin ring, ketone Catalytic studies, heterocycles

Reactivity and Stability

  • Carbonyl Chloride vs. Sulfonyl Chloride : The target compound’s carbonyl chloride group is more electrophilic than the sulfonyl chloride in (2,3-dihydro-1,4-benzodioxin-2-yl)methanesulfonyl chloride, favoring nucleophilic acyl substitutions (e.g., with amines or alcohols). Sulfonyl chlorides are typically less reactive but more thermally stable .
  • Heteroatom Influence: Thiaselenin derivatives (e.g., 4-(2,3-dihydro-1,4-thiaselenin-2-ylsulfanyl)-2-butanone) exhibit distinct electronic properties due to sulfur and selenium atoms, enhancing their utility in catalytic systems compared to oxygen-based benzodioxines .

Pharmacological and Industrial Relevance

  • Pharmaceutical Potential: While dihydrothiazol-imine derivatives (e.g., ’s compound 3(1)) demonstrate angiotensin II receptor antagonism, benzodioxine acyl chlorides are less explored in drug discovery. Their reactivity makes them more suited as intermediates than bioactive agents .
  • Hazard Profiles: Simple acyl chlorides like o-chlorobenzoyl chloride are classified as hazardous due to corrosivity and moisture sensitivity.

Biological Activity

Overview

3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride (CAS No. 99184-03-9) is an organic compound belonging to the class of benzodioxines. Its structure features a benzene ring fused with a dioxine ring, with a methyl group and a carbonyl chloride substituent. This compound is recognized for its versatility as an intermediate in chemical syntheses and its applications in medicinal chemistry and material science.

The biological activity of 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride is largely attributed to its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is particularly reactive, allowing it to form covalent bonds with various nucleophiles. This property enables the synthesis of diverse derivatives that can exhibit significant biological activities.

Medicinal Chemistry

Research indicates that compounds related to 3-Methyl-2,3-dihydro-1,4-benzodioxine structures are often utilized in the development of bioactive molecules and enzyme inhibitors. Notable therapeutic agents derived from similar scaffolds include:

  • Prosympal
  • Dibozane
  • Piperoxan
  • Doxazosin

These compounds demonstrate various biological activities such as anti-inflammatory, analgesic, and anti-cancer effects.

Case Studies

  • Enzymatic Synthesis : A study highlighted the efficient enzymatic synthesis of chiral motifs from 2,3-dihydro-1,4-benzodioxane using engineered Candida antarctica lipase B. This research showed that specific mutations in the enzyme could enhance catalytic efficiency significantly, achieving high enantiomeric excess (e.e.) values in product resolution .
  • Cancer Research : Another investigation explored the cytotoxic effects of benzodioxine derivatives on hematological cancer cells. The study demonstrated that these compounds could induce apoptosis and inhibit autophagy in cancer cell lines, suggesting their potential as therapeutic agents against various cancers .

Comparative Analysis

To better understand the biological activity of 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride compared to similar compounds, a table summarizing key characteristics is provided below:

Compound NameStructure TypeBiological ActivityNotable Applications
3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chlorideBenzodioxine derivativeEnzyme inhibition, anti-cancerMedicinal chemistry
2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chlorideBenzodioxine derivativeAnti-inflammatoryPain management
Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylateBenzodioxine derivativeAntioxidantNutraceuticals

Q & A

Q. How can byproducts or impurities from synthesis be identified and mitigated?

  • Methodology : Use preparative HPLC or column chromatography for purification. LC-MS/MS identifies impurities (e.g., unreacted starting materials or hydrolysis products). Adjust reaction time or stoichiometry to minimize side reactions .

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